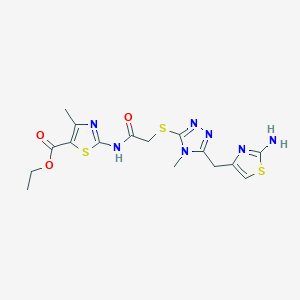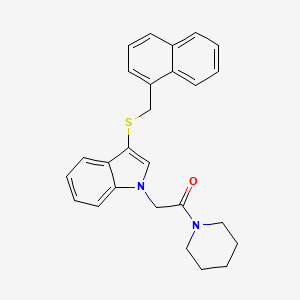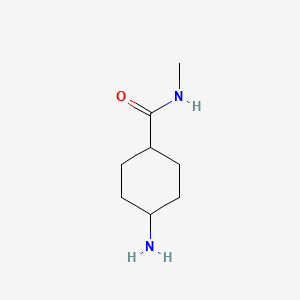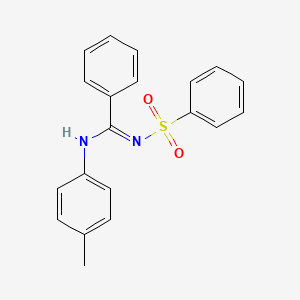![molecular formula C23H16F3N3O3S B2864298 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 833439-68-2](/img/structure/B2864298.png)
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known to possess a wide range of biological activities, including anticancer, anti-convulsant, and antimicrobial effects . The compound you’re asking about seems to be a derivative of quinazolinone, with additional phenyl and acetamide groups.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with other reagents . For example, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate was synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .Molecular Structure Analysis
The quinazoline ring in these compounds often forms a dihedral angle with the phenyl ring . In the crystal structure, hydrogen-bonding interactions can result in the formation of columns running in a certain direction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific reagents and conditions used. For example, in an alkaline environment, the final product of a reaction involving a similar compound was found to be different from what was initially expected .科学研究应用
Analgesic and Anti-inflammatory Applications
Several synthesized quinazolinone derivatives have been investigated for their analgesic and anti-inflammatory activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and tested, revealing significant analgesic and anti-inflammatory properties with moderate ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015). This suggests the potential of quinazolinone derivatives in developing new analgesic and anti-inflammatory drugs with reduced gastrointestinal side effects.
Antimicrobial Activities
Quinazolinone derivatives have also shown promising antimicrobial properties. A study on new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities found that certain derivatives displayed good activity against bacterial strains, comparing favorably with standard drugs (Patel & Shaikh, 2011). This indicates the potential for quinazolinone compounds in antibiotic development.
Anticonvulsant Activity
Research into the anticonvulsant activity of quinazolinone derivatives highlighted the synthesis of new compounds that showed promise in expanding the arsenal of biologically active substances for anticonvulsive action. Specifically, derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide demonstrated significant potential in this area, suggesting a pathway for the development of new anticonvulsant medications (El Kayal et al., 2019).
Antitumor Activity
Quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activities, revealing some compounds with broad-spectrum antitumor activities. These findings suggest the utility of quinazolinone derivatives in cancer treatment, highlighting their potential inhibitory activity against specific cancer cell lines and suggesting mechanisms of action through molecular docking studies (Al-Suwaidan et al., 2016).
Structural and Physicochemical Properties
Studies on the structural aspects of quinazolinone derivatives, including vibrational spectroscopy and molecular docking, offer insights into their physicochemical properties and potential interactions with biological targets. These investigations provide a foundation for understanding the modes of action of quinazolinone compounds and their potential as therapeutic agents (El-Azab et al., 2016).
属性
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3S/c24-23(25,26)32-17-12-10-15(11-13-17)27-20(30)14-33-22-28-19-9-5-4-8-18(19)21(31)29(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXTWNSUAWRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2864215.png)
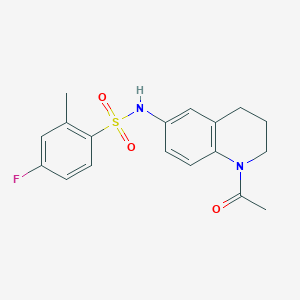
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2864219.png)
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)
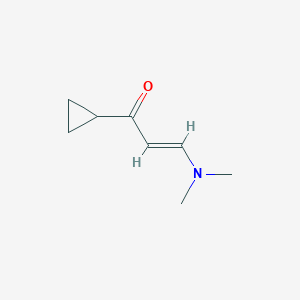
![7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2864225.png)
![2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2864227.png)
![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2864229.png)
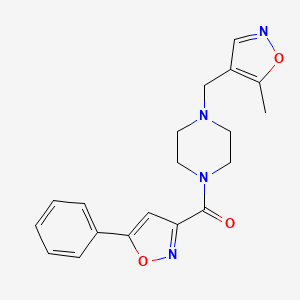
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
